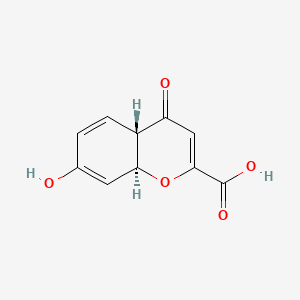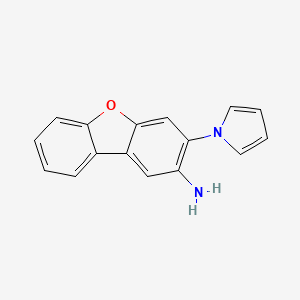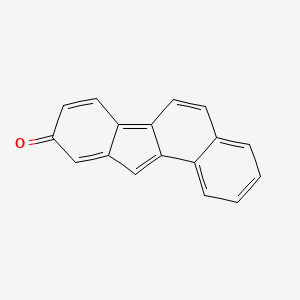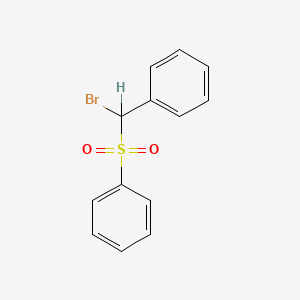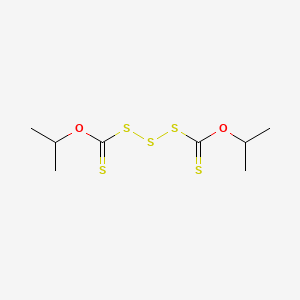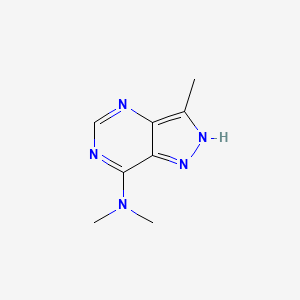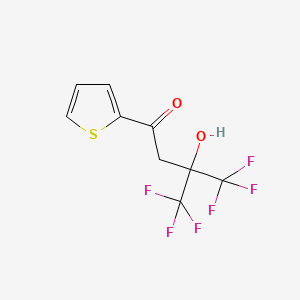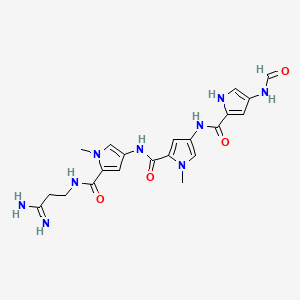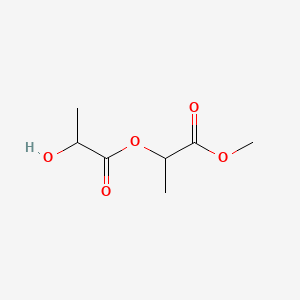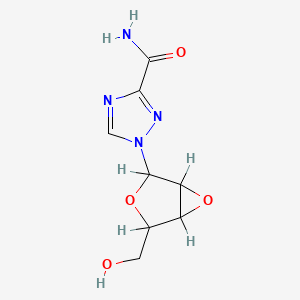
2',3'-Epoxy Ribavirin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Epoxy Ribavirin is a derivative of Ribavirin, a synthetic guanosine analogue with broad-spectrum antiviral activity. Ribavirin has been used to treat various viral infections, including hepatitis C, respiratory syncytial virus, and Lassa fever. The epoxy modification at the 2’ and 3’ positions of the ribose ring in Ribavirin enhances its chemical properties, potentially leading to improved antiviral efficacy and reduced cytotoxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Epoxy Ribavirin typically involves the following steps:
Starting Material: Ribavirin is used as the starting material.
Epoxidation: The hydroxyl groups at the 2’ and 3’ positions of the ribose ring are oxidized to form an epoxide.
Purification: The product is purified using chromatographic techniques to obtain pure 2’,3’-Epoxy Ribavirin.
Industrial Production Methods: Industrial production of 2’,3’-Epoxy Ribavirin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Epoxy Ribavirin undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic conditions.
Major Products:
Diols: Formed by the reduction of the epoxide ring.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2’,3’-Epoxy Ribavirin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogues with potential antiviral activity.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Industry: Used in the development of antiviral drugs and as a research tool in pharmaceutical studies.
Mecanismo De Acción
The mechanism of action of 2’,3’-Epoxy Ribavirin involves several pathways:
Inhibition of Viral RNA Synthesis: The compound interferes with the synthesis of viral RNA by inhibiting RNA-dependent RNA polymerase.
Lethal Mutagenesis: It induces mutations in the viral genome, leading to error catastrophe and loss of viral infectivity.
Immune Modulation: Enhances the host immune response by modulating cytokine production and promoting antiviral immunity.
Comparación Con Compuestos Similares
Ribavirin: The parent compound with broad-spectrum antiviral activity.
Viramidine: A prodrug of Ribavirin with improved pharmacokinetic properties.
Favipiravir: An antiviral compound with a similar mechanism of action but different chemical structure.
Uniqueness of 2’,3’-Epoxy Ribavirin:
Enhanced Chemical Stability: The epoxide modification enhances the chemical stability of the compound.
Potential for Reduced Cytotoxicity: The modification may reduce the cytotoxic effects associated with Ribavirin.
Improved Antiviral Efficacy: The compound has shown potential for improved antiviral efficacy compared to Ribavirin.
Propiedades
Número CAS |
131922-29-7 |
|---|---|
Fórmula molecular |
C8H10N4O4 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H10N4O4/c9-6(14)7-10-2-12(11-7)8-5-4(16-5)3(1-13)15-8/h2-5,8,13H,1H2,(H2,9,14) |
Clave InChI |
LNMRCEJNQCIOJF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1C2C3C(O3)C(O2)CO)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
